molecular formula C13H12N6O B7529633 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No. B7529633
M. Wt: 268.27 g/mol
InChI Key: NKEXPAQUIWTTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTAA belongs to the class of pyrazole-triazole derivatives, which have been studied extensively for their biological activities.

Mechanism of Action

The exact mechanism of action of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide is not fully understood. However, it is believed that 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide exerts its therapeutic effects through the modulation of various signaling pathways and enzymes involved in inflammation, pain, and oxidative stress.
Biochemical and Physiological Effects:
2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce oxidative stress and improve antioxidant status in animal models. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro, indicating its potential anticancer properties.

Advantages and Limitations for Lab Experiments

2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide also exhibits significant biological activities, making it a promising candidate for further research. However, 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide also has some limitations for lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has not been extensively studied in human subjects, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide. One potential area of research is the development of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another potential area of research is the elucidation of the exact mechanism of action of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide, which could lead to the development of more targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide in human subjects.

Synthesis Methods

2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with hydrazine hydrate to form 1-phenyl-3-methyl-5-pyrazolone hydrazone. The second step involves the reaction of 1-phenyl-3-methyl-5-pyrazolone hydrazone with ethyl bromoacetate to form 2-(1-phenylpyrazol-4-yl)acetohydrazide. The final step involves the reaction of 2-(1-phenylpyrazol-4-yl)acetohydrazide with 1H-1,2,4-triazole-5-carboxylic acid to form 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide.

Scientific Research Applications

2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. It has been shown to exhibit significant anti-inflammatory, analgesic, and antioxidant activities. 2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c20-12(17-13-14-9-15-18-13)6-10-7-16-19(8-10)11-4-2-1-3-5-11/h1-5,7-9H,6H2,(H2,14,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEXPAQUIWTTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CC(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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